N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound features a unique structure characterized by the presence of a triazole ring, a pyrrole ring, and a methoxyphenyl group. Its molecular formula is with a molecular weight of . The compound has garnered significant interest in various fields of scientific research due to its potential biological and chemical properties.
The synthesis of N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.
The molecular structure of N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetylphenyl)acetamide |
InChI Key | HBSBAOKSENYSJC-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4 |
N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions:
The mechanism of action for N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to active sites on enzymes, inhibiting their activity and modulating biological pathways. The structural components—the triazole and pyrrole rings—are crucial for these interactions due to their ability to provide strong binding affinity and specificity .
The physical properties include:
The chemical properties encompass:
Data on melting point, boiling point, and stability under various conditions would be essential for practical applications but are not specified in the available literature.
N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has potential applications in various scientific fields:
This compound's unique structure makes it valuable for further research into its properties and applications across multiple disciplines.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: